2-Fluoro-5-iodo-1,3-dimethylbenzene
Overview
Description
2-Fluoro-5-iodo-1,3-dimethylbenzene is an aromatic compound with the molecular formula C8H8FI It is a derivative of benzene, where two methyl groups, one fluorine atom, and one iodine atom are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 1,3-dimethylbenzene (m-xylene) using fluorine and iodine sources under controlled conditions. The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of hydrogen atoms with fluorine and iodine atoms .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and subsequent halogenation reactions. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, such as halogens, nitro groups, or alkyl groups.
Nucleophilic Substitution: The iodine atom in the compound can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides) are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and other nucleophiles are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or alkylated derivatives of this compound.
Nucleophilic Substitution: Products include amine or thiol-substituted derivatives.
Oxidation and Reduction: Products include quinones or hydroxy derivatives.
Scientific Research Applications
2-Fluoro-5-iodo-1,3-dimethylbenzene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-1,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The compound’s unique substitution pattern allows it to participate in specific chemical reactions, influencing its reactivity and interaction with other molecules . The pathways involved include the formation of benzenonium intermediates and subsequent substitution or addition reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar in structure but with a bromine atom instead of an iodine atom.
2-Chloro-5-fluoro-1,3-dimethylbenzene: Similar in structure but with a chlorine atom instead of an iodine atom.
2-Fluoro-5-methyl-1,3-dimethylbenzene: Similar in structure but with a methyl group instead of an iodine atom.
Uniqueness
2-Fluoro-5-iodo-1,3-dimethylbenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of these substituents allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2-fluoro-5-iodo-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDRZQIIVILONL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FI | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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